molecular formula C22H22N2O5S B13566015 methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate

methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate

Cat. No.: B13566015
M. Wt: 426.5 g/mol
InChI Key: RCPKMMQZTDXMJK-NPPZMEKISA-N
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Description

Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate is a structurally complex thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with two 4-ethoxyphenyl groups and a methyl ethanoate moiety. Its synthesis likely involves condensation reactions of thiosemicarbazides with carbonyl derivatives, followed by cyclization and functionalization steps, as seen in analogous compounds .

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl (2Z)-2-[3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C22H22N2O5S/c1-4-28-17-10-6-15(7-11-17)23-22-24(16-8-12-18(13-9-16)29-5-2)21(26)19(30-22)14-20(25)27-3/h6-14H,4-5H2,1-3H3/b19-14-,23-22?

InChI Key

RCPKMMQZTDXMJK-NPPZMEKISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C(=O)OC)/S2)C3=CC=C(C=C3)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC(=O)OC)S2)C3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituents:

  • Target Compound: Features a 1,3-thiazolidin-4-one core with dual 4-ethoxyphenyl substituents and a methyl ethanoate group. The ethoxy groups (-OCH₂CH₃) provide moderate electron-donating effects and increased steric bulk compared to methoxy (-OCH₃) .
  • Compound 13c (): (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid. Differs in the pyrazole substituent and a thioxo (C=S) group replacing the oxo (C=O) at position 2 of the thiazolidinone ring. The methoxyphenyl group may reduce solubility compared to ethoxy derivatives .
  • Compound 5 (): 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone.

Key Structural Variations:

Compound Core Modification Substituents Functional Groups
Target Compound 1,3-Thiazolidin-4-one Dual 4-ethoxyphenyl, methyl ethanoate Imino, ylidene
Compound 13c () 2-Thioxothiazolidin-4-one 4-Methoxyphenyl, pyrazole, phenylpropanoic acid Thioxo, pyrazole, carboxylic acid
Compound 5 () 4-Thiazolidinone with hydrazono 4-Methoxyphenyl, hydroxylphenyl Hydrazono, hydroxyl

Physical and Spectroscopic Properties

Melting Points and Solubility:

  • Compound 4 () : Mp 107–109°C; higher molecular weight (724.27 g/mol) suggests moderate solubility in organic solvents.

NMR Spectral Data ():

  • Similar compounds (e.g., Rapa, compounds 1 and 7) show distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) due to substituent effects. The target compound’s ethoxy groups would deshield adjacent protons, causing downfield shifts compared to methoxy analogs .

Crystallographic Data

  • Compound in : C21H19N3O3S crystallizes in monoclinic P21/c with unit cell parameters a = 8.3713 Å, b = 21.568 Å, c = 21.591 Å. The phenyl and methyl groups influence packing efficiency .
  • Target Compound: Predicted to adopt a similar monoclinic system but with altered unit cell dimensions due to the bulkier ethoxy substituents.

Biological Activity

Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process, typically starting with the reaction of 4-ethoxyphenyl derivatives with thiazolidinone precursors. The resulting compound features a thiazolidinone core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Key Structural Features

  • Thiazolidinone Core : The thiazolidinone ring is crucial for the biological activity of this class of compounds.
  • Substituents : The presence of ethoxy and phenyl groups enhances the lipophilicity and may influence the interaction with biological targets.

Antimicrobial Properties

Research indicates that thiazolidinones exhibit antimicrobial activity against various bacterial strains. A study focusing on similar compounds demonstrated that modifications in the thiazolidinone structure could lead to enhanced antibacterial properties. For instance, derivatives with specific functional groups showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazolidinones have been explored for their anticancer potential. In vitro studies have shown that methyl (2Z)-thiazolidinones can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are critical for cell proliferation and survival.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, thiazolidinones have been reported to inhibit certain proteases involved in cancer metastasis . This inhibition can disrupt cancer cell migration and invasion, highlighting the therapeutic potential of these compounds in oncology.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study assessed various thiazolidinone derivatives, including methyl (2Z)-thiazolidinones, revealing potent activity against S. typhimurium. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations at micromolar levels .
  • Anticancer Mechanism Investigation : An investigation into the anticancer properties of modified thiazolidinones indicated that these compounds could significantly reduce tumor cell viability in vitro. The study utilized flow cytometry to analyze apoptosis markers, confirming that treatment with these compounds led to increased rates of apoptosis in cancer cells compared to controls .

Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits proteases linked to metastasis

Q & A

Basic Research Question: How can researchers optimize the synthesis of methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate?

Methodological Answer:
The synthesis of this compound involves multi-step condensation reactions. Key steps include:

  • Reagent Selection : Use of 4-ethoxyphenyl thiosemicarbazide and chloroacetic acid in the presence of sodium acetate as a catalyst (common in thiazolidinone synthesis) .
  • Solvent System : A mixture of DMF and acetic acid under reflux for 2 hours to ensure cyclization .
  • Purification : Recrystallization from DMF-ethanol or DMF-acetic acid mixtures to achieve >95% purity .
    Optimize yield by adjusting molar ratios (e.g., 1:1.2 for thiosemicarbazide to chloroacetic acid) and monitoring reaction progress via TLC.

Basic Research Question: What spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify imino (δ\delta 8.2–8.5 ppm) and thiazolidinone carbonyl (δ\delta 170–175 ppm) groups .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with acetonitrile/water (70:30) mobile phase to assess purity, targeting a single peak with retention time ~12.5 minutes .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ at m/z 393.46 (calculated) using ESI-MS .

Advanced Research Question: How can crystallographic data resolve stereochemical ambiguities in the thiazolidin-5-ylidene core?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Crystallize the compound in a monoclinic system (space group P21/c) with unit cell parameters a=8.3713A˚a = 8.3713 \, \text{Å}, b=21.568A˚b = 21.568 \, \text{Å}, c=21.591A˚c = 21.591 \, \text{Å} .
  • Z-Matrix Analysis : Confirm the (2Z,5Z) configuration by measuring dihedral angles between the thiazolidinone ring and ethoxyphenyl substituents (e.g., 178.5° for planar alignment) .
  • Compare with Analogues : Cross-reference data with structurally similar compounds (e.g., methyl (2Z)-2-[(2Z)-2-cyclopentylidenehydrazinylidene]-4-oxo derivatives) to validate geometry .

Advanced Research Question: How do researchers analyze conflicting spectral data for the 4-oxo-1,3-thiazolidin moiety?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms by observing endothermic peaks (e.g., 165–170°C for the α-form vs. 175–180°C for β-form) .
  • Infrared (IR) Spectroscopy : Resolve discrepancies in carbonyl stretching (1680–1700 cm1^{-1}) by comparing solid-state (KBr pellet) vs. solution (ATR) spectra .
  • Dynamic NMR : Use variable-temperature 1H^1H-NMR to detect tautomerism (e.g., keto-enol equilibrium) in DMSO-d6_6 at 25–80°C .

Advanced Research Question: What molecular docking strategies predict the compound’s biological activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or α-glucosidase, given the compound’s structural similarity to bioactive thiazolidinones .
  • Docking Software : Use AutoDock Vina with Lamarckian genetic algorithm parameters (population size = 150, iterations = 2.5×106^6) .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8.5 kcal/mol) with known inhibitors (e.g., celecoxib for COX-2) .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., BBB permeability: −2.1 log units) .

Advanced Research Question: How do structural modifications (e.g., substituent variation) affect the compound’s reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Replace 4-ethoxyphenyl with 4-fluorophenyl to increase electrophilicity at the thiazolidinone carbonyl (confirmed by DFT calculations, ΔE = −1.3 eV) .
  • Steric Effects : Introduce bulky substituents (e.g., 3-heptyl) to reduce ring puckering (angle strain < 5°) and stabilize the Z-configuration .
  • Comparative Analysis : Reference analogues like ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]...}benzoate to correlate substituents with bioactivity .

Advanced Research Question: How can researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer:

  • Design of Experiments (DoE) : Apply a factorial design to test variables (e.g., solvent polarity, temperature) using JMP® software .
  • Controlled Replicates : Conduct triplicate syntheses under identical conditions (e.g., 80°C, 12 h) to calculate standard deviation (±3.2%) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed imino derivatives at m/z 245.1) and adjust reaction pH (optimal: 6.5–7.0) .

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